Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3/c1-11(2,3)9-7(6-12)5-8(15-9)10(13)14-4/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSONEWTFMTQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)OC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Furan Core
The furan ring can be constructed through acid-catalyzed cyclization of γ-keto esters or α,β-unsaturated carbonyl compounds. For example, a diketone intermediate (e.g., 3-tert-butyl-2-oxopentanedioate) may undergo cyclodehydration in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
Reaction Conditions:
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Temperature: 80–120°C
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Solvent: Non-polar media (e.g., toluene or dichloroethane)
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Catalysts: Polyphosphoric acid or p-toluenesulfonic acid
Esterification and Chloromethylation
Following cyclization, esterification with methanol under acidic conditions yields the methyl ester. Subsequent chloromethylation at the 4-position requires careful control to avoid over-chlorination. Chloromethylation reagents like chloromethyl methyl ether (Methoxymethyl chloride) or paraformaldehyde/HCl mixtures are employed.
Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at the 4-position.
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Side reactions: Competing dimerization or oxidation of the furan ring.
Functionalization of Preformed Furan Carboxylates
Starting Material: Methyl 5-tert-butylfuran-2-carboxylate
This intermediate is synthesized via esterification of 5-tert-butylfuran-2-carboxylic acid, which can be prepared through Friedel-Crafts alkylation of furan-2-carboxylate with tert-butyl chloride.
Friedel-Crafts Alkylation Conditions:
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Catalyst: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
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Solvent: Dichloromethane or nitrobenzene
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Temperature: 0–25°C
Introducing the Chloromethyl Group
Electrophilic chloromethylation is achieved using formaldehyde and HCl gas in the presence of ZnCl₂ as a Lewis acid. The reaction proceeds via formation of a chloromethyl carbocation, which attacks the electron-rich 4-position of the furan ring.
Optimization Parameters:
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Molar ratio of formaldehyde to substrate: 1.2:1
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Reaction time: 4–6 hours
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Temperature: 40–60°C
Alternative Pathways via Acyl Chloride Intermediates
Trimethylacetyl Chloride as a Reactive Intermediate
Drawing parallels from the synthesis of thiadiazole derivatives, trimethylacetyl chloride could facilitate acylation reactions en route to the target compound. For instance, reacting a chloromethyl-substituted furan with trimethylacetyl chloride under basic conditions may yield the tert-butyl group via nucleophilic substitution.
Example Reaction Scheme:
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Chloromethylation of methyl furan-2-carboxylate
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Nucleophilic substitution with trimethylacetyl chloride
Key Considerations:
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Solvent compatibility: Dichloroethane or tetrahydrofuran (THF)
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Base: Triethylamine or pyridine to scavenge HCl
Green Chemistry Considerations
The patent CN103288777A highlights the use of non-phosphorus dehydrating agents (e.g., chlorsulfonic acid or acyl chlorides) to minimize environmental impact. Applying these principles to the target compound’s synthesis:
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Solvent Recovery : Ethylene dichloride or chloroparaffins can be recycled via distillation.
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Atom Economy : Using stoichiometric acyl chlorides reduces byproduct formation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (Theoretical) |
|---|---|---|---|
| Cyclization | High regioselectivity | Multi-step process | 60–75% |
| Preformed Furan | Shorter reaction time | Requires hazardous chloromethylation | 50–65% |
| Acyl Chloride Route | Scalable, green solvent options | Sensitivity to moisture | 70–85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The chloromethyl group is reactive towards nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amines, ethers, and thioethers.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial, anti-inflammatory, or anticancer agent is ongoing.
Industry
In the materials science field, this compound can be used to synthesize polymers and resins with specific properties. Its stability and reactivity make it suitable for creating materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. In biological systems, its derivatives may interact with molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Crystallographic and Physicochemical Properties
- Planarity and Packing : The fluorophenylnitro derivative exhibits near-planar geometry with dominant π-π stacking and weak CH···O interactions . In contrast, the tert-butyl group in the target compound likely disrupts planarity, reducing stacking interactions and increasing crystal disorder.
- Solubility: The tert-butyl group enhances solubility in non-polar solvents, whereas nitro and fluoro substituents in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate improve solubility in polar aprotic solvents (e.g., DMF, acetone) .
- Hirshfeld Surface Analysis : For Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, O···H (38.9%) and H···H (20.3%) contacts dominate, with minimal hydrogen bonding . The tert-butyl analog would likely show increased H···H and C···C contacts due to steric bulk.
Biological Activity
Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a furan ring, a carboxylate group, and a chloromethyl substituent, which contribute to its reactivity and biological properties. The compound is typically a white to yellow crystalline solid with moderate solubility in organic solvents.
1. Antitumor Activity
Research indicates that derivatives of this compound can inhibit histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells, making these derivatives promising candidates for anti-tumor therapies. For instance, hydroxamic acid derivatives synthesized from this compound have shown potent HDAC inhibition, leading to significant anticancer effects in vitro.
2. Neurological Effects
This compound serves as a precursor for synthesizing furan-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of N-Methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. Modulating these receptors can provide therapeutic avenues for treating neurological disorders such as Alzheimer's disease and schizophrenia.
3. Antibacterial Properties
The compound's derivatives have demonstrated antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For example, some furan derivatives exhibit significant action against Escherichia coli and Staphylococcus aureus, suggesting their potential use as antibacterial agents .
Case Study 1: HDAC Inhibition
A study evaluated the anticancer properties of hydroxamic acid derivatives synthesized from this compound. The results showed that these derivatives effectively inhibited HDAC activity in cancer cell lines, leading to increased expression of tumor suppressor genes and reduced cell proliferation rates.
Case Study 2: NMDA Receptor Modulation
In another investigation, the effects of furan-2-carboxamide analogues on NMDA receptor activity were assessed through electrophysiological methods. The findings revealed that these compounds enhanced NMDA receptor-mediated currents, indicating their potential role in cognitive enhancement therapies.
Research Findings
Q & A
Q. What are the primary synthetic routes for Methyl 5-tert-butyl-4-(chloromethyl)furan-2-carboxylate, and how can reaction efficiency be optimized?
The compound is typically synthesized via Blanc chloromethylation of methyl furoate derivatives, followed by tert-butyl group introduction. Key steps include:
- Chloromethylation : Using chloromethyl methyl ether (CMME) or related reagents under controlled conditions to avoid bis(chloromethyl) ether byproducts .
- Protecting groups : Employing Boc (tert-butoxycarbonyl) or other groups to prevent unwanted side reactions during functionalization .
- Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine substitution), solvents (ethanol, acetone), and catalysts (e.g., Cu salts for coupling reactions) to enhance yields. Reaction monitoring via TLC or HPLC ensures progress .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ 1.3 ppm, chloromethyl at δ 4.2 ppm) .
- X-ray Crystallography (SC-XRD) : Resolves stereochemistry and crystal packing, critical for understanding interactions in solid-state reactions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the key challenges in purifying this compound, and how are they addressed?
Purity challenges arise from:
- Byproduct formation : E.g., bis(chloromethyl) ether during chloromethylation. Mitigated via controlled reagent addition and inert atmospheres .
- Solvent selection : Ethanol or acetone recrystallization improves purity, while column chromatography (silica gel, hexane/ethyl acetate) separates isomers .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays involving this compound?
Contradictions in IC values or mechanisms may stem from:
- Assay variability : Standardize in vitro conditions (e.g., cell line selection, incubation time). For example, use Mycobacterium tuberculosis H37Rv for antimycobacterial studies .
- Structural analogs : Compare with fluorinated or brominated derivatives to isolate electronic effects (e.g., fluorine enhances lipophilicity and target binding) .
- Dose-response curves : Replicate studies with triplicate measurements and statistical validation (e.g., ANOVA) .
Q. What strategies optimize multi-step syntheses involving reactive intermediates like chloromethyl groups?
- Protecting groups : Use Boc or acetyl groups to shield reactive sites during functionalization .
- Flow chemistry : Continuous reactors minimize intermediate degradation and improve scalability .
- Low-temperature reactions : Conduct substitutions at 0–5°C to suppress side reactions (e.g., hydrolysis of chloromethyl to hydroxymethyl) .
Q. How do steric effects from the tert-butyl group influence reaction kinetics and regioselectivity?
The tert-butyl group:
- Slows nucleophilic substitutions : Steric hindrance reduces accessibility to the chloromethyl site, requiring polar aprotic solvents (DMF, DMSO) to enhance reactivity .
- Directs electrophilic attacks : Favors para positions in aromatic systems, as seen in Suzuki-Miyaura couplings .
Q. What methodologies are used to study its interaction with biological targets (e.g., enzymes)?
- Molecular docking : Predict binding modes with targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time .
- Enzyme inhibition assays : Measure IC using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
